molecular formula C18H19FN6O2 B2846284 8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923128-85-2

8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Número de catálogo: B2846284
Número CAS: 923128-85-2
Peso molecular: 370.388
Clave InChI: LXXHLQFWVQBAKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the imidazo[2,1-f]purine-2,4-dione family, characterized by a fused imidazole-purine scaffold. The core structure is substituted at the 1-, 6-, and 7-positions with methyl groups, while the 8-position is modified with a 2-((4-fluorophenyl)amino)ethyl chain.

Propiedades

IUPAC Name

6-[2-(4-fluoroanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-10-11(2)25-14-15(23(3)18(27)22-16(14)26)21-17(25)24(10)9-8-20-13-6-4-12(19)5-7-13/h4-7,20H,8-9H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXHLQFWVQBAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC=C(C=C4)F)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting with the preparation of the imidazo-purine core. This is followed by the introduction of the aminoethyl chain and the fluorophenyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the aminoethyl chain.

Aplicaciones Científicas De Investigación

8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparación Con Compuestos Similares

Key Structural Insights

  • Substituent Position and Halogen Effects :

    • Fluorine at the 4-position (target compound) vs. 2-position (Compound 3i) or 3-position (AZ-861) alters electronic and steric interactions. For example, 2-fluorophenyl in AZ-853 enhances 5-HT1A affinity, while 3-CF3 in AZ-861 increases agonism .
    • Replacement of fluorine with chlorine () may reduce binding potency due to chlorine’s larger atomic radius and lower electronegativity .
  • Piperazinyl groups (e.g., in 3i and AZ-853) enhance serotonin receptor binding but may reduce blood-brain barrier penetration compared to simpler alkylamines .
  • Methylation Patterns :

    • Methyl groups at the 1-, 6-, and 7-positions (target compound) likely enhance lipophilicity and membrane permeability compared to analogs with fewer methyl groups (e.g., AZ-853 lacks 6- and 7-methyl groups) .

Actividad Biológica

8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has gained attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structure featuring an imidazole ring and a fluorophenyl group, has been investigated for its interactions with various biological targets, particularly in the context of neuropharmacology.

The molecular formula of the compound is C18H19FN6O2C_{18}H_{19}FN_6O_2, with a molecular weight of approximately 370.4 g/mol. The structure includes an imidazo-purine core that is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₆O₂
Molecular Weight370.4 g/mol
CAS Number923129-17-3

The biological activity of this compound primarily involves its interactions with serotonin receptors and phosphodiesterases. Research indicates that it acts as a modulator of the serotonin system, particularly targeting the 5-HT1A and 5-HT7 receptors. These interactions are significant because they can influence mood regulation and have implications for treating anxiety and depression.

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the antidepressant properties of this compound. For instance, in vivo evaluations using the forced swim test (FST) demonstrated that derivatives of this compound exhibited significant reductions in immobility time at doses of 2.5 mg/kg and 5 mg/kg, indicating potential antidepressant effects similar to established medications like imipramine . Additionally, some derivatives showed anxiolytic effects in behavioral models.

Receptor Affinity Studies

Molecular docking studies have revealed that the presence of specific functional groups in the compound enhances its binding affinity to serotonin receptors. The structure-activity relationship (SAR) analyses indicate that modifications at the C7 position of the imidazo-purine core are critical for achieving high receptor affinity and selectivity for 5-HT1A and 5-HT7 receptors .

Case Studies

  • Study on Antidepressant Activity : A study conducted by researchers evaluated several derivatives of imidazo-purine compounds for their antidepressant potential. The findings indicated that certain modifications led to enhanced activity at serotonin receptors, suggesting pathways for developing new antidepressants with fewer side effects .
  • Pharmacokinetic Profiling : Another investigation assessed the pharmacokinetic properties of this compound using human liver microsomes. The results indicated moderate metabolic stability and lipophilicity, which are favorable characteristics for drug development .

Q & A

Q. What are the optimal synthetic routes for 8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethylimidazopurine-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example:
  • Step 1 : React 1,6,7-trimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione with ethylenediamine under reflux in ethanol to introduce the ethylamino linker .
  • Step 2 : Perform coupling with 4-fluoroaniline using a palladium catalyst (e.g., Pd(OAc)₂) in DMF at 80°C to attach the fluorophenyl group .
  • Critical Parameters : Solvent choice (e.g., ethanol for solubility vs. DMF for reactivity), temperature control (±2°C), and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C1, C6, C7; fluorophenyl resonance at δ 7.2–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₀H₂₂FN₇O₂; [M+H]⁺ = 412.1845) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for 5-HT₁A/5-HT₇ receptor affinity via competitive displacement of [³H]-8-OH-DPAT (IC₅₀ values < 100 nM suggest high affinity) .
  • Phosphodiesterase (PDE) Inhibition : Use fluorescence-based PDE4B/PDE10A assays to assess selectivity (e.g., weak inhibition at >10 μM indicates non-PDE targets) .
  • Cytotoxicity : Test in HEK-293 cells (MTT assay) to rule out nonspecific toxicity at therapeutic concentrations (EC₅₀ > 50 μM) .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence selectivity for serotonin receptors versus phosphodiesterases?

  • Methodological Answer :
  • Comparative Docking Studies : Use Schrödinger Suite to model interactions. The 4-fluorophenyl group enhances hydrophobic contact with 5-HT₁A’s transmembrane domain (Tyr390) but lacks hydrogen-bonding capacity for PDE4B’s catalytic pocket .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with Cl, OCH₃, or CF₃ groups at the phenyl ring. Fluorine’s electron-withdrawing effect optimizes π-π stacking without steric hindrance .

Q. What in vivo models are suitable for testing antidepressant efficacy, and how should dosing be optimized?

  • Methodological Answer :
  • Forced Swim Test (FST) : Administer 2.5–10 mg/kg (i.p.) to mice; measure immobility time reduction (≥30% vs. vehicle indicates efficacy). Pre-treat with WAY-100635 (5-HT₁A antagonist) to confirm receptor mediation .
  • Pharmacokinetics : Use LC-MS/MS to measure brain/plasma ratios after dosing. A ratio >0.3 suggests adequate blood-brain barrier penetration .

Q. How can contradictory data on metabolic stability be resolved (e.g., discrepancies between in vitro microsomal assays vs. in vivo half-life)?

  • Methodological Answer :
  • In Vitro-In Vivo Extrapolation (IVIVE) : Compare human liver microsomes (HLM) stability (t₁/₂ > 60 min) with in vivo mouse PK. Poor correlation may arise from extrahepatic metabolism or transporter effects .
  • CYP Inhibition Profiling : Test against CYP3A4/2D6 isoforms. If inhibited, adjust dosing intervals to avoid drug-drug interactions .

Data Contradiction Analysis

Q. Why do some analogs show high receptor affinity but low in vivo efficacy?

  • Resolution Strategy :
  • Lipophilicity vs. Solubility : Measure logP (e.g., >3.5 reduces aqueous solubility). Introduce polar groups (e.g., -OH) via prodrug strategies to balance permeability and solubility .
  • Off-Target Effects : Perform kinome-wide profiling (DiscoverX) to identify unintended kinase/receptor interactions .

Methodological Notes

  • Experimental Reproducibility : Replicate synthesis steps ≥3 times; report yields as mean ± SD.
  • Ethical Compliance : All in vivo studies must follow ARRIVE guidelines and institutional IACUC protocols.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.